![molecular formula C22H31ClN2 B12304300 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid ist eine einzigartige organische Verbindung, die für ihre besondere Struktur und Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein eines Imidazolium-Kerns aus, der mit einer 2,4,6-Trimethylphenylgruppe und einer Isopinocampheyl-Einheit substituiert ist.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid beinhaltet typischerweise die Reaktion von 2,4,6-Trimethylphenylimidazol mit Isopinocampheylchlorid unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu verhindern. Der Prozess umfasst:
Bildung des Imidazolium-Kerns: Dies wird durch Reaktion von 2,4,6-Trimethylphenylimidazol mit einer geeigneten Base erreicht.
Substitution mit Isopinocampheylchlorid: Das Imidazolium-Zwischenprodukt wird dann mit Isopinocampheylchlorid umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden, um eine qualitativ hochwertige Ausgabe sicherzustellen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride typically involves the reaction of 2,4,6-trimethylphenyl imidazole with isopinocampheyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Formation of the imidazolium core: This is achieved by reacting 2,4,6-trimethylphenyl imidazole with a suitable base.
Substitution with isopinocampheyl chloride: The imidazolium intermediate is then reacted with isopinocampheyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden:
Oxidation: Entsprechende Oxide oder Hydroxyl-Derivate.
Reduktion: Reduzierte Imidazolium-Derivate.
Substitution: Substituierte Imidazolium-Verbindungen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Katalysator in der organischen Synthese eingesetzt, insbesondere in der asymmetrischen Synthese aufgrund seiner chiralen Natur.
Biologie: Untersucht auf sein Potenzial als antimikrobielles Mittel.
Medizin: Erforscht auf sein Potenzial in der Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter molekularer Signalwege.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Bestandteil in Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Imidazolium-Kern der Verbindung kann mit nucleophilen Stellen an Enzymen oder Rezeptoren interagieren, was zur Hemmung oder Aktivierung bestimmter Signalwege führt. Die Isopinocampheyl-Einheit verleiht Chiralität, was seine Selektivität und Wirksamkeit in biologischen Systemen erhöht.
Ähnliche Verbindungen:
- 1-(2,4,6-Trimethylphenyl)-3-methylimidazoliumchlorid
- 1-(2,4,6-Trimethylphenyl)-3-ethylimidazoliumchlorid
- 1-(2,4,6-Trimethylphenyl)-3-isopropylimidazoliumchlorid
Eindeutigkeit: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-Isopinocampheyl]imidazoliumchlorid zeichnet sich durch seine chirale Isopinocampheyl-Gruppe aus, die einzigartige stereochemische Eigenschaften verleiht. Dies erhöht seinen Nutzen in der asymmetrischen Synthese und erhöht seine Spezifität in biologischen Anwendungen im Vergleich zu seinen nicht-chiralen Gegenstücken.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chloride
- 1-(2,4,6-Trimethylphenyl)-3-ethylimidazolium chloride
- 1-(2,4,6-Trimethylphenyl)-3-isopropylimidazolium chloride
Uniqueness: 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride stands out due to its chiral isopinocampheyl group, which imparts unique stereochemical properties. This enhances its utility in asymmetric synthesis and increases its specificity in biological applications compared to its non-chiral counterparts.
Eigenschaften
Molekularformel |
C22H31ClN2 |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
INZQCQFSBPULGX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)
![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)

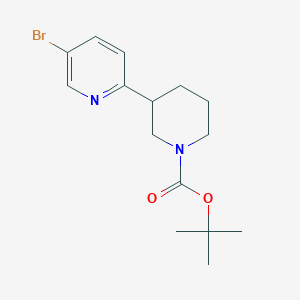
![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)
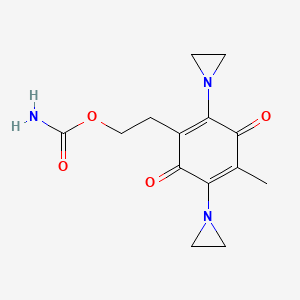
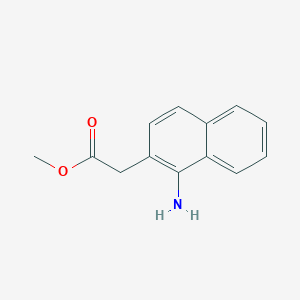

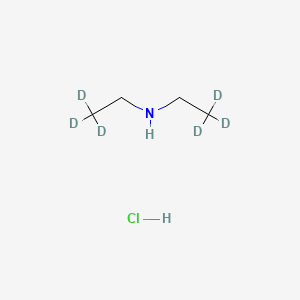
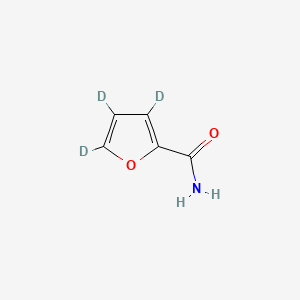
![1-Hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B12304277.png)

![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)
